2-methyl-N-(oxan-2-yl)propanamide
Description
2-Methyl-N-(oxan-2-yl)propanamide is a propanamide derivative featuring a methyl group at the α-carbon and an oxan-2-yl (tetrahydropyran-2-yl) substituent on the nitrogen atom. The oxan-2-yl group is a six-membered oxygen-containing heterocycle, which contributes to the compound’s stereoelectronic properties and solubility profile.
Properties
CAS No. |
15879-39-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-N-(oxan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)10-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
DPGJFJZVDUYVKE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CCCCO1 |
Canonical SMILES |
CC(C)C(=O)NC1CCCCO1 |
Synonyms |
Isobutyramide, N-tetrahydro-2-pyranyl- |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-N-(oxan-2-yl)propanamide involves several steps. One common synthetic route includes the reaction of isobutyric acid with tetrahydro-2H-pyran-2-amine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-N-(oxan-2-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-methyl-N-(oxan-2-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it may be studied for its potential effects on cellular processes . In medicine, researchers may investigate its potential therapeutic properties . Additionally, it has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxan-2-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Oxan-2-yl vs. Morpholinylmethyl (Plafibride): The oxan-2-yl group in this compound is less polar than the morpholinylmethyl group in Plafibride but may improve solubility compared to purely aliphatic substituents.
Tetrazole vs. Oxan-2-yl :
- The tetrazole ring in the clofibric acid analog () introduces high polarity and metabolic stability, contrasting with the oxan-2-yl group’s balance of lipophilicity and solubility. Tetrazoles are often used as bioisosteres for carboxylic acids, which may explain its antidiabetic applications .
Aromatic vs. Heterocyclic Substituents :
- Bulky aromatic groups (e.g., diphenylethyl in ) reduce solubility but improve target binding through π-π interactions. In contrast, the oxan-2-yl group’s oxygen atom may facilitate interactions with polar enzyme pockets .
Trifluoromethylphenyl vs. Oxan-2-yl :
- The electron-withdrawing CF₃ group in increases lipophilicity and resistance to oxidative metabolism, whereas the oxan-2-yl group’s ether linkage may enhance water solubility and reduce toxicity .
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